[(1S,2S)-2-Nitrocyclopentyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S)-2-Nitrocyclopentyl]benzene is an organic compound with the molecular formula C11H13NO2 It features a nitro group attached to a cyclopentane ring, which is further bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-Nitrocyclopentyl]benzene typically involves the nitration of cyclopentane derivatives followed by a coupling reaction with benzene derivatives. One common method involves the use of nitric acid and sulfuric acid to introduce the nitro group into the cyclopentane ring. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the cyclopentane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-Nitrocyclopentyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of [(1S,2S)-2-Aminocyclopentyl]benzene.
Substitution: Formation of halogenated or alkylated benzene derivatives.
Scientific Research Applications
[(1S,2S)-2-Nitrocyclopentyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,2S)-2-Nitrocyclopentyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological systems. The cyclopentane and benzene rings provide structural stability and influence the compound’s overall chemical behavior.
Comparison with Similar Compounds
[(1S,2S)-2-Nitrocyclopentyl]benzene can be compared with other nitro-substituted cyclopentane and benzene derivatives:
[(1S,2S)-2-Nitrocyclohexyl]benzene: Similar structure but with a six-membered cyclohexane ring instead of a five-membered cyclopentane ring.
[(1S,2S)-2-Nitrocyclopentyl]toluene: Similar structure but with a methyl group attached to the benzene ring.
[(1S,2S)-2-Nitrocyclopentyl]phenol: Similar structure but with a hydroxyl group attached to the benzene ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
CAS No. |
312611-37-3 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
[(1S,2S)-2-nitrocyclopentyl]benzene |
InChI |
InChI=1S/C11H13NO2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2/t10-,11-/m0/s1 |
InChI Key |
IIQIRJJNDNCDMQ-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)[N+](=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.